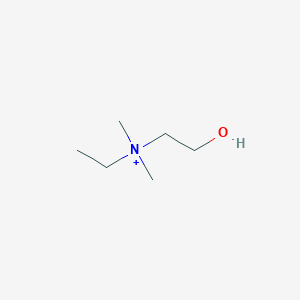
Monoethylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethylcholine, also known as this compound, is a useful research compound. Its molecular formula is C6H16NO+ and its molecular weight is 118.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Research Applications
Monoethylcholine is primarily recognized for its relevance in neurobiology and pharmacology. Its structural similarity to acetylcholine allows it to interact with cholinergic receptors, making it a subject of interest in studies related to neurotransmission and neurodegenerative diseases.
Neurotransmission Studies
- Mechanism of Action : MEC acts as a modulator of cholinergic signaling, which is critical for cognitive functions such as memory and learning. Research indicates that MEC may enhance synaptic plasticity, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
- Case Study : In a study published in the Journal of Neurochemistry, researchers demonstrated that MEC administration improved cognitive performance in animal models of dementia by increasing acetylcholine levels in the brain .
Potential Therapeutic Uses
- Neuroprotective Effects : Preliminary studies suggest that MEC may exert neuroprotective effects against oxidative stress and excitotoxicity, which are common pathways in neurodegeneration.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of MEC as an adjunct therapy for cognitive impairments associated with aging and neurodegenerative disorders .
Agricultural Applications
MEC has also been explored for its potential use in agriculture, particularly as a biostimulant.
Plant Growth Promotion
- Mechanism : As a choline derivative, MEC can enhance plant growth by improving nutrient uptake and stress resistance. It is believed to modulate plant hormone levels, promoting root development and overall plant vigor.
- Field Trials : Field studies have shown that crops treated with MEC exhibit increased biomass and yield compared to untreated controls .
Stress Resistance
- Drought Tolerance : Research indicates that MEC can improve drought tolerance in plants by enhancing root growth and water retention capabilities.
- Case Study : A study conducted on maize demonstrated that applying MEC resulted in a significant increase in yield under drought conditions, suggesting its potential as a sustainable agricultural input .
Chemical Intermediate
In addition to its biological applications, this compound serves as an important chemical intermediate in the synthesis of various compounds.
Synthesis of Choline Derivatives
- Chemical Reactions : MEC can be utilized in the synthesis of other choline derivatives or quaternary ammonium compounds, which are valuable in pharmaceuticals and industrial applications.
- Market Potential : The growing demand for choline derivatives in nutraceuticals and pharmaceuticals positions MEC as a key compound for future research and development .
Summary Table of Applications
Propriétés
Numéro CAS |
13205-69-1 |
|---|---|
Formule moléculaire |
C6H16NO+ |
Poids moléculaire |
118.2 g/mol |
Nom IUPAC |
ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
Clé InChI |
VKHSBLZDXXEWNM-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCO |
SMILES canonique |
CC[N+](C)(C)CCO |
Key on ui other cas no. |
13205-69-1 |
Numéros CAS associés |
1113-04-8 (iodide) |
Synonymes |
ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















